molecular formula C23H18Cl3N3S2 B3036476 4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344270-23-1

4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No. B3036476
CAS RN: 344270-23-1
M. Wt: 506.9 g/mol
InChI Key: PBNYYIFKTDUZCC-UHFFFAOYSA-N
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Description

4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C23H18Cl3N3S2 and its molecular weight is 506.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor

  • Research has identified a related compound, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Structural analysis and molecular docking experiments reveal its potential for further drug design (Al-Wahaibi et al., 2019).

Antimicrobial Properties

  • Some derivatives of 1,2,4-triazole, similar to the compound , have shown significant antimicrobial activities. The structure and activity of these compounds have been extensively studied, highlighting their potential in developing new antimicrobial agents (Popiołek et al., 2011).

Pharmacological Studies

  • Related 1,2,4-triazole derivatives have been synthesized and tested for their effects on the central nervous system (CNS) in mice, indicating potential pharmacological applications (Maliszewska-Guz et al., 2005).

Cytotoxic Activity

  • Studies on 4-thiopyrimidine derivatives, structurally related to the compound, demonstrate cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and treatment (Stolarczyk et al., 2018).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been determined using X-ray diffraction, aiding in the understanding of their chemical properties and potential applications (Ustabaş et al., 2018).

Antiproliferative and Antilipolytic Activities

  • Some 1,2,4-triazole derivatives exhibit notable antiproliferative and antilipolytic activities, which could be significant in addressing obesity-related colorectal cancer (Shkoor et al., 2021).

Antitumor Activity

  • A study on a related compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showed promising antitumor activity, indicating potential therapeutic applications (Zhou et al., 2021).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3N3S2/c24-18-9-6-16(7-10-18)13-30-15-22-27-28-23(29(22)20-4-2-1-3-5-20)31-14-17-8-11-19(25)12-21(17)26/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYYIFKTDUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

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